![molecular formula C₁₆H₁₂F₃KO₉ B1147343 4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt CAS No. 143547-78-8](/img/structure/B1147343.png)
4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt
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Overview
Description
4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt is a potent fluorescent substrate used in biomedicine . It is used to identify certain enzymes involved in drug metabolism . It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms .
Molecular Structure Analysis
The molecular formula of 4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt is C16H12F3O9K . The InChI Key is ALROVWIJDQMPRU-KSOKONAESA-M . The Canonical SMILES is C1=CC2=C (C=C1OC3C (C (C (C (O3)C (=O) [O-])O)O)O)OC (=O)C=C2C (F) (F)F. [K+] .Physical And Chemical Properties Analysis
The molecular weight of 4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt is 444.35 .Scientific Research Applications
Detection of β-Glucuronidase Activity
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is a potent fluorescent substrate used in biomedicine to identify certain enzymes involved in drug metabolism . It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms .
Drug Metabolism Studies
This compound is used in the study of drug metabolism . By observing the interaction of this compound with various drugs, researchers can gain insights into how those drugs are metabolized in the body .
Disease Metabolism Research
The detection of β-glucuronidase activity by this compound can be used to study the metabolism of various diseases . This can provide valuable information for the development of new treatments .
Biomedical Research
In biomedical research, this compound is used as a fluorescent substrate . Its fluorescence properties make it useful for visualizing and tracking certain biological processes .
Enzyme Kinetics
This compound can be used to study enzyme kinetics . By observing how quickly this substrate is metabolized by β-glucuronidase, researchers can learn more about the enzyme’s behavior .
Biochemical Assays
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is used in biochemical assays . Its ability to produce a fluorescent signal when metabolized makes it a valuable tool for measuring the activity of various enzymes .
Mechanism of Action
Target of Action
The primary target of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of various drugs and diseases .
Mode of Action
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt acts as a fluorescent substrate for β-glucuronidase . When the enzyme acts on this compound, it cleaves the glucuronide moiety, resulting in the release of a fluorescent product. This fluorescence can be detected and measured, providing a means of quantifying the activity of β-glucuronidase .
Biochemical Pathways
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is primarily involved in the glucuronidation pathway . This is a part of phase II drug metabolism, where glucuronic acid is attached to various substances for detoxification and excretion from the body. β-glucuronidase reverses this process by removing the glucuronic acid, and its activity can thus influence the metabolism and efficacy of various drugs .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability. The compound is typically stored at -20°C , indicating that it may be stable under a range of conditions.
Result of Action
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt results in the production of a fluorescent compound that can be detected and measured . This allows for the quantification of β-glucuronidase activity, which can be useful in various biomedical applications, including the study of drug metabolism .
properties
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROVWIJDQMPRU-KSOKONAESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3KO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt |
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